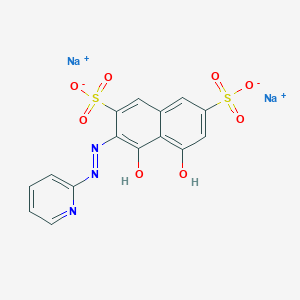
2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt
Overview
Description
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is a chemical compound with the molecular formula C14H17N5NaO8P . It has a molecular weight of 437.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [Na].CCCC(=O)OC1C2OP(O)(=O)OCC2OC1n3cnc4C(=O)N=C(N)Nc34 . This indicates that the compound contains a guanosine moiety that is monobutyrylated at the 2’ position and cyclized to form a 3’,5’-cyclic monophosphate .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at temperatures below -20°C . Its exact physical and chemical properties, such as solubility, melting point, and stability, are not specified in the available resources .Scientific Research Applications
Cellular Signaling and Protein Phosphorylation
Cyclic nucleotides like cyclic GMP and their analogs, such as dibutyryl cyclic AMP, play significant roles in cellular signaling pathways, particularly in protein phosphorylation. In a study by Rapoport, Draznin, and Murad (1982), the effects of sodium nitroprusside and cyclic GMP analogs on protein phosphorylation in intact rat aorta were investigated, showing that cyclic GMP analogs can mimic the phosphorylation pattern induced by nitroprusside, suggesting a role in cellular signaling related to vascular relaxation (Rapoport, Draznin, & Murad, 1982).
Cell Division and Growth Regulation
Cyclic AMP and its derivatives have been shown to influence cell division and growth. Voorhees, Duell, and Kelsey (1972) found that dibutyryl cyclic AMP can inhibit epidermal cell division, suggesting a regulatory role in cellular growth processes (Voorhees, Duell, & Kelsey, 1972).
Enzyme Induction
The role of cyclic nucleotides in enzyme induction was explored by Griffin, Price, and Bazzell (1974), who investigated the effects of dibutyryl cyclic AMP and sodium butyrate on the induction of alkaline phosphatase in HeLa cells, highlighting the potential of cyclic AMP in modulating enzyme activity (Griffin, Price, & Bazzell, 1974).
Neuronal Differentiation
Cyclic AMP and its analogs have been implicated in neuronal differentiation processes. Tsuji et al. (1975) demonstrated that dibutyryl cyclic AMP could induce neuronal differentiation in vitro in a cell line derived from oat cell carcinoma of the lung, providing insights into the potential applications of cyclic nucleotides in neural research (Tsuji, Hayata, Sato, Shimosato, & Fukushima, 1975).
Morphological Transformations
Cyclic AMP derivatives have been shown to induce morphological transformations in cells. Hsie and Puck (1971) observed that treatment with dibutyryl adenosine cyclic 3':5'-monophosphate led to morphological changes in Chinese hamster ovary cells, suggesting a role in cell morphology and possibly in the regulation of cell specialization (Hsie & Puck, 1971).
Mechanism of Action
Target of Action
The primary target of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is the cGMP-dependent protein kinase . This kinase plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt interacts with its target by mimicking the action of endogenous cGMP . It preferentially activates the cGMP-dependent protein kinase, leading to a series of intracellular changes .
Biochemical Pathways
The activation of cGMP-dependent protein kinase triggers several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle tissues, which results in vasodilation and increased blood flow . It also controls the efficacy of neurotransmitter release at presynaptic terminals .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites. This property could potentially enhance its bioavailability.
Result of Action
The activation of cGMP-dependent protein kinase by 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can have several molecular and cellular effects. For example, it can inhibit thrombin-stimulated arachidonic acid release in human platelets . It can also suppress apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
properties
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)26-10-9-6(4-24-28(22,23)27-9)25-13(10)19-5-16-8-11(19)17-14(15)18-12(8)21;/h5-6,9-10,13H,2-4H2,1H3,(H,22,23)(H3,15,17,18,21);/q;+1/p-1/t6-,9-,10-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDPPBOSPGNFH-CRDPPMACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



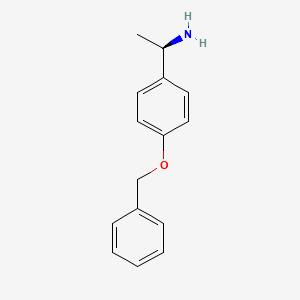
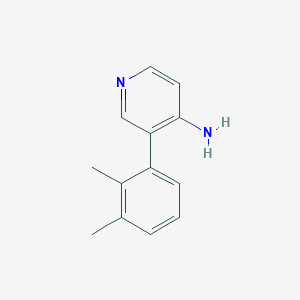


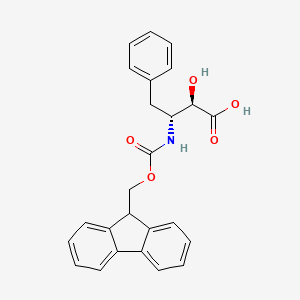

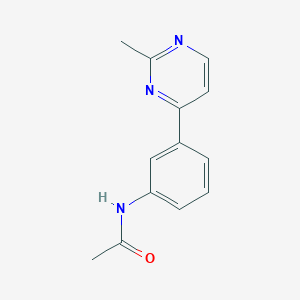
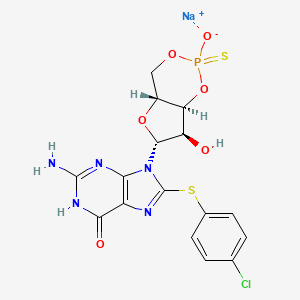
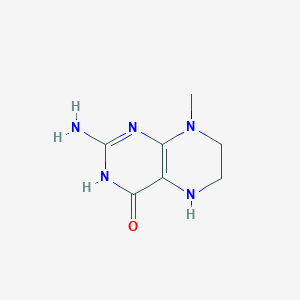
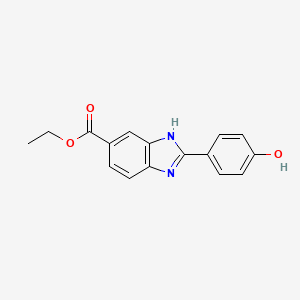

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1498509.png)

